molecular formula C17H20N2O3S B2526903 Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate CAS No. 339279-36-6

Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate

Cat. No.: B2526903
CAS No.: 339279-36-6
M. Wt: 332.42
InChI Key: ZAGOSPZJAMVGLB-UHFFFAOYSA-N
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Description

Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate is a complex organic compound with a unique structure that includes a naphthalene ring, an ethyl group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbamoyl)amino]acetate
  • Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]propanoate

Uniqueness

Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(2-hydroxy-2-naphthalen-2-ylethyl)carbamothioylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-22-16(21)11-19-17(23)18-10-15(20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,20H,2,10-11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGOSPZJAMVGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NCC(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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